molecular formula C12H12BrN3 B15059238 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine

1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine

Cat. No.: B15059238
M. Wt: 278.15 g/mol
InChI Key: RRXUAAWAWZCNHG-UHFFFAOYSA-N
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Description

1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Allylation: The allyl group can be introduced through an allylation reaction using an allyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with hydrogenated imidazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: Similar structure with a chlorine atom instead of bromine.

    1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine: Similar structure with a fluorine atom instead of bromine.

    1-Allyl-4-(4-nitrophenyl)-1H-imidazol-5-amine: Similar structure with a nitro group instead of bromine.

Uniqueness

1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and can be readily substituted with other functional groups, providing versatility in chemical modifications.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-(4-bromophenyl)-3-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C12H12BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2

InChI Key

RRXUAAWAWZCNHG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=C1N)C2=CC=C(C=C2)Br

Origin of Product

United States

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